![molecular formula C10H6ClN3O B12490335 [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B12490335.png)
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile: is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetonitrile group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the nitrile group, resulting in the formation of amines or other reduced products.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has shown potential as an anti-infective agent, with studies indicating its activity against bacterial and viral pathogens. Its ability to inhibit specific enzymes or interfere with microbial cell walls makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by integrating into cell membranes. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetonitrile: This compound shares a similar oxadiazole ring structure but differs in the position of the substituents.
[4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]acetonitrile: Another isomer with a different arrangement of the oxadiazole ring.
Uniqueness: The unique arrangement of the oxadiazole ring and the specific substituents in [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile confer distinct chemical and biological properties. Its reactivity and stability make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H6ClN3O |
|---|---|
Peso molecular |
219.63 g/mol |
Nombre IUPAC |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
InChI |
InChI=1S/C10H6ClN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5H2 |
Clave InChI |
FOUWWUSEDQMMPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NOC(=N2)CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


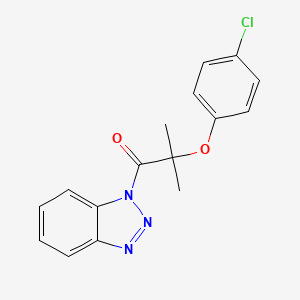
![Ethyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490266.png)
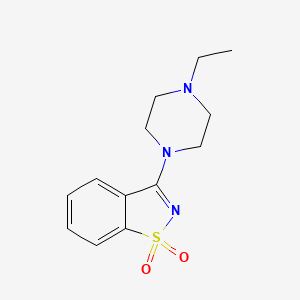
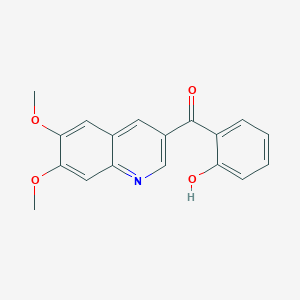
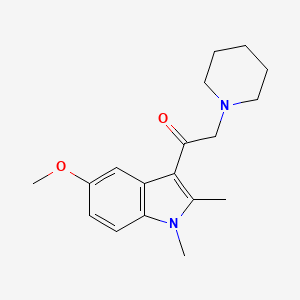
![Ethyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12490286.png)

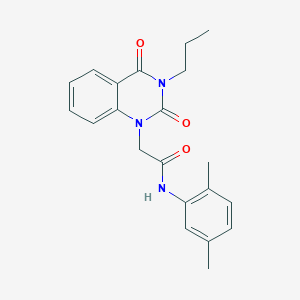
![4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12490303.png)
![2-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12490313.png)
![tert-butyl {1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12490318.png)
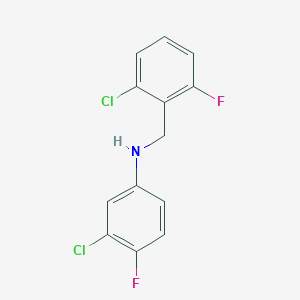
![Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B12490342.png)
![6-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12490348.png)
